molecular formula C8H4BrFO3 B12848644 6-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one

6-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one

Cat. No.: B12848644
M. Wt: 247.02 g/mol
InChI Key: WYFXTKJIRZNKKN-UHFFFAOYSA-N
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Description

6-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one is a chemical compound that belongs to the class of benzo[d][1,3]dioxin-4-one derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of bromine and fluorine atoms in its structure makes it a unique compound with specific chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one typically involves the reaction of salicylic acid derivatives with acetylenic esters. The reaction is mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile at room temperature . This method allows for the direct synthesis of the compound with good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Amidation: The compound can react with primary amines to form salicylamides.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzo[d][1,3]dioxin-4-one derivatives, which can have different functional groups replacing the bromine and fluorine atoms.

Scientific Research Applications

6-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to form strong bonds with target molecules. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-4H-benzo[d][1,3]dioxin-4-one
  • 6-Fluoro-4H-benzo[d][1,3]dioxin-4-one
  • 5-Chloro-6-fluoro-4H-benzo[d][1,3]dioxin-4-one

Uniqueness

6-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one is unique due to the simultaneous presence of both bromine and fluorine atoms in its structure. This dual substitution imparts distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives. Compared to similar compounds, it offers a broader range of applications and reactivity patterns .

Properties

Molecular Formula

C8H4BrFO3

Molecular Weight

247.02 g/mol

IUPAC Name

6-bromo-5-fluoro-1,3-benzodioxin-4-one

InChI

InChI=1S/C8H4BrFO3/c9-4-1-2-5-6(7(4)10)8(11)13-3-12-5/h1-2H,3H2

InChI Key

WYFXTKJIRZNKKN-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(C(=C(C=C2)Br)F)C(=O)O1

Origin of Product

United States

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